molecular formula C12H9BrN2O2S B089259 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate CAS No. 14223-12-2

4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate

Cat. No. B089259
CAS RN: 14223-12-2
M. Wt: 325.18 g/mol
InChI Key: FWKZTWZDAPGSQW-UHFFFAOYSA-N
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Description

4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate, also known as TBYCB, is a compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate varies depending on its application. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate inhibits the activity of histone deacetylase, leading to changes in gene expression and cell differentiation. In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate inhibits the activity of an enzyme involved in the synthesis of chlorophyll, leading to the death of target plants. In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate acts as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to have various biochemical and physiological effects depending on its application. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to inhibit the growth and development of target plants. In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to improve the thermal stability and conductivity of new materials.

Advantages and Limitations for Lab Experiments

One advantage of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate is its versatility in various scientific fields, allowing for interdisciplinary research. Another advantage is its relatively simple synthesis method. However, one limitation of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate is its potential toxicity, which requires careful handling in lab experiments.

Future Directions

There are several future directions for the study of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate. In medicine, further research is needed to optimize the anticancer properties of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate and to investigate its potential as an anti-inflammatory agent. In agriculture, further research is needed to optimize the herbicidal properties of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate and to investigate its potential as a biopesticide. In materials science, further research is needed to explore the use of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate can be synthesized through a reaction between 4-bromophenyl isocyanate and 4-thiocyanatobut-2-yne in the presence of a base. The reaction yields 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate as a white crystalline solid with a melting point of 120-122°C. The synthesis method has been optimized to improve the yield and purity of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate.

Scientific Research Applications

4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential applications in various scientific fields. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has also been studied as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential use as a herbicide. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to be effective against various weed species and has a low toxicity to non-target plants.
In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential use as a building block for the synthesis of new materials. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been used to synthesize new polymers with unique properties, such as high thermal stability and conductivity.

properties

CAS RN

14223-12-2

Product Name

4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate

Molecular Formula

C12H9BrN2O2S

Molecular Weight

325.18 g/mol

IUPAC Name

4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C12H9BrN2O2S/c13-10-3-5-11(6-4-10)15-12(16)17-7-1-2-8-18-9-14/h3-6H,7-8H2,(H,15,16)

InChI Key

FWKZTWZDAPGSQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)OCC#CCSC#N)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC#CCSC#N)Br

Other CAS RN

14223-12-2

synonyms

N-(p-Bromophenyl)carbamic acid 4-thiocyanato-2-butynyl ester

Origin of Product

United States

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